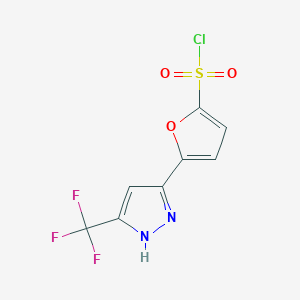

5-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)furan-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)furan-2-sulfonyl chloride” is a chemical with the CAS Number: 2090867-60-8 . It has a molecular weight of 234.58 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.58 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthesis of Trifluoromethylated N-Heterocycles : A study describes the synthesis of trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines, highlighting the use of 5-(trifluoromethyl)furan-3(2H)-one in condensations with bifunctional N-nucleophiles (Bazhin et al., 2015).

- Creation of Complex Heterocyclic Systems : The compound has been utilized in reactions with 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole to form new heterocyclic systems after the elimination of sulfur dioxide (Kornienko et al., 2014).

Chemical Properties and Applications

- Crystal Structural Analysis : X-ray structural analysis of derivatives has been conducted, providing insights into their stereochemical peculiarities, important for understanding their chemical and physical properties (Borisova et al., 2016).

- NMR Spectroscopy : Research into the trifluoromethylazoles, including derivatives of the compound , has led to the determination of pKa values via 19F NMR spectroscopy, demonstrating potential applications in measuring pH in biological media (Jones et al., 1996).

Catalysis and Synthesis

- Catalytic Applications : Studies have shown the use of related compounds in catalytic processes, such as in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting its potential in facilitating complex chemical reactions (Zhang et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to target gamma-aminobutyric acid (gaba)-gated chloride channels .

Mode of Action

The compound acts as a non-competitive antagonist of the GABA-gated chloride channel (GABACl), selectively for mites . This means it binds to a site on the GABACl that is distinct from the active site, altering the channel’s activity.

Biochemical Pathways

By inhibiting the gabacl, it disrupts the normal functioning of the mites’ nervous system .

Result of Action

The inhibition of GABACl causes a paralytic action in the target organism, leading to death . This makes the compound an effective parasiticide.

Eigenschaften

IUPAC Name |

5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2O3S/c9-18(15,16)7-2-1-5(17-7)4-3-6(14-13-4)8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKPWWOZBLIASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C2=NNC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)

![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)

![2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2796404.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)

![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)